

4-(Phenylsulfanyl)piperidine hydrochloride as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 4-(Phenylsulfanyl)piperidine
hydrochloride

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An In-Depth Technical Guide to **4-(Phenylsulfanyl)piperidine Hydrochloride**: A Core Intermediate in Modern Drug Discovery

Abstract

4-(Phenylsulfanyl)piperidine hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its unique structural architecture, combining a piperidine scaffold with a flexible phenylsulfanyl moiety, renders it an exceptionally versatile intermediate for the synthesis of a wide array of biologically active molecules. This guide provides an in-depth exploration of its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a comprehensive overview of its applications in the development of therapeutics, particularly for neurological disorders, pain management, and inflammation. Authored for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical expertise to serve as an authoritative resource on this key pharmaceutical intermediate.

Core Chemical and Physical Properties

4-(Phenylsulfanyl)piperidine hydrochloride is a white solid compound valued for its stability and reactivity in various organic transformations.^[1] The hydrochloride salt form enhances its stability and aqueous solubility, making it easier to handle and incorporate into subsequent reaction steps compared to the free base.^[2]

Table 1: Physicochemical Properties of **4-(Phenylsulfanyl)piperidine Hydrochloride**

Property	Value	Source(s)
CAS Number	101798-66-7	[1][3][4]
Molecular Formula	C ₁₁ H ₁₅ NS·HCl	[1]
Molecular Weight	229.77 g/mol	[1][3]
Appearance	White solid	[1]
Purity	Typically ≥ 99% (by HPLC)	[1]
Storage Conditions	0-8 °C, under inert gas (Nitrogen or Argon)	[1][3]

The structure's core is the piperidine ring, a saturated heterocycle prevalent in many natural alkaloids and synthetic drugs due to its ability to interact with biological targets.[5][6] The phenylsulfanyl group at the C4 position provides a site for further functionalization and influences the molecule's overall lipophilicity, which can be critical for the bioavailability of the final active pharmaceutical ingredient (API).[7]

Synthesis and Mechanistic Rationale

The synthesis of **4-(Phenylsulfanyl)piperidine hydrochloride** is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and reliable route begins with the readily available precursor, 4-hydroxypiperidine. The following protocol describes a robust laboratory-scale synthesis.

Experimental Protocol: Synthesis via Mitsunobu Reaction

This protocol is designed as a self-validating system, where the successful isolation and characterization of intermediates confirm the progression of the reaction.

Step 1: N-Boc Protection of 4-Hydroxypiperidine

- Rationale: The piperidine nitrogen is a reactive nucleophile. Protecting it with a tert-butyloxycarbonyl (Boc) group prevents side reactions in the subsequent steps and improves the solubility of the intermediate in organic solvents.
- Procedure:
 - Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.[8]
 - Add a base, typically triethylamine (1.2 eq) or potassium carbonate, to neutralize the initially formed acid.[8]
 - Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution at 0-5 °C.[8]
 - Allow the reaction to warm to room temperature and stir for 6-8 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
 - Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield N-Boc-4-hydroxypiperidine, typically as a white solid or oil.

Step 2: Mitsunobu Reaction with Thiophenol

- Rationale: The Mitsunobu reaction is a highly efficient method for converting a primary or secondary alcohol into a variety of functional groups, including thioethers, with inversion of stereochemistry. It proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile (thiophenol).
- Procedure:
 - Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.
 - Cool the solution to 0 °C in an ice bath.
 - Add thiophenol (1.2 eq) to the mixture.

- Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise, keeping the internal temperature below 10 °C. A distinct color change is typically observed.
- Stir the reaction at room temperature for 12-16 hours.
- Monitor the reaction by TLC. Upon completion, concentrate the solvent and purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate N-Boc-4-(phenylsulfanyl)piperidine.

Step 3: Deprotection and Hydrochloride Salt Formation

- Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to liberate the piperidine nitrogen. The use of hydrochloric acid directly yields the desired hydrochloride salt.
- Procedure:
 - Dissolve the purified N-Boc-4-(phenylsulfanyl)piperidine (1.0 eq) in a minimal amount of a solvent like 1,4-dioxane or ethyl acetate.
 - Add a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane (approx. 4M, 5-10 eq) and stir at room temperature for 2-4 hours.^[9]
 - Monitor the deprotection by TLC. A white precipitate of the hydrochloride salt will typically form.
 - Filter the solid, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to yield the final product, **4-(Phenylsulfanyl)piperidine hydrochloride**.

Synthesis Workflow Diagram



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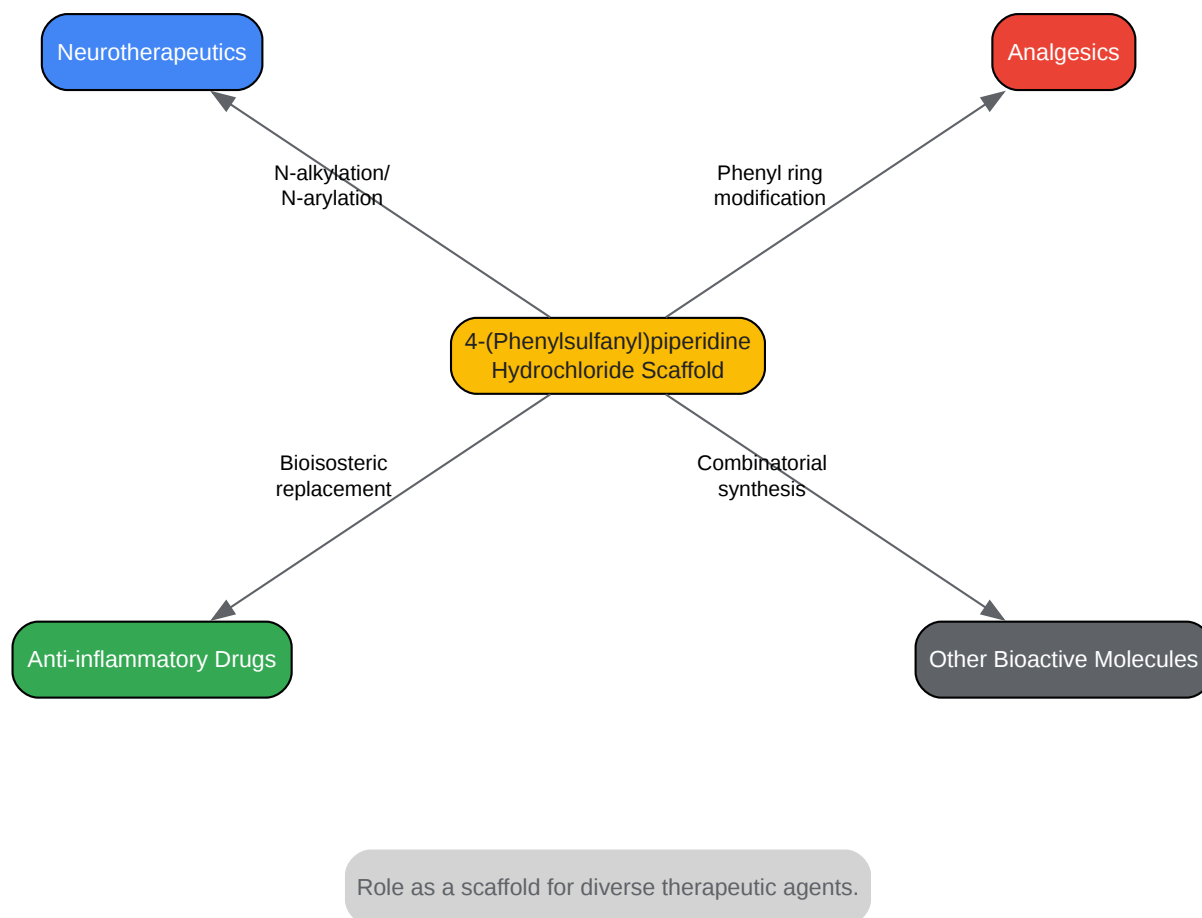
Caption: Synthesis workflow for **4-(Phenylsulfanyl)piperidine hydrochloride**.

Applications in Pharmaceutical Research and Development

4-(Phenylsulfonyl)piperidine hydrochloride is not an active therapeutic agent itself but serves as a crucial structural motif and starting material for more complex molecules.^[1] Its derivatives have shown promise across several therapeutic areas.

- **Neuropharmacology:** The piperidine scaffold is a well-established pharmacophore for targeting the central nervous system (CNS). This intermediate is extensively used in the synthesis of compounds aimed at treating neurological disorders.^[7]^[10]^[11] By modifying the phenyl ring (e.g., adding fluoro- or chloro-substituents) or the piperidine nitrogen, chemists can fine-tune the molecule's affinity for specific neurotransmitter receptors or enzymes.^[7]^[10]
- **Analgesics and Anti-inflammatory Agents:** The 4-phenylpiperidine core is famously present in potent analgesics.^[2] The introduction of the sulfur linkage provides a different vector for substitution compared to direct phenyl-piperidine connections, allowing for the exploration of novel structure-activity relationships (SAR) in the development of new pain management therapies.^[1]^[10]
- **Versatile Building Block in Organic Synthesis:** Beyond specific therapeutic targets, this compound is a versatile building block for creating libraries of diverse small molecules for high-throughput screening.^[1] Its defined structure and reactive nitrogen atom allow for predictable and efficient chemical transformations, accelerating the drug discovery process.

Role as a Molecular Scaffold



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Caption: Role as a scaffold for diverse therapeutic agents.

Analytical Characterization and Quality Control

To ensure the integrity of any synthesis and the suitability of the intermediate for pharmaceutical use, rigorous analytical testing is mandatory.

- **Chromatography (HPLC):** High-Performance Liquid Chromatography is used to determine the purity of the final compound, typically showing a purity of $\geq 97-99\%$.^{[1][7]}

- Mass Spectrometry (MS): Confirms the molecular weight of the compound (229.77 g/mol for the hydrochloride salt).[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR provide detailed structural confirmation, showing characteristic peaks for the aromatic protons of the phenyl ring, the aliphatic protons of the piperidine ring, and the N-H proton.
- Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the N-H stretch of the secondary amine salt.[12]

Safety, Handling, and Storage

Proper handling of **4-(Phenylsulfanyl)piperidine hydrochloride** is essential for laboratory safety.

- Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[13] Ingestion may be harmful. [14][15]
- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[13] Handle only in a well-ventilated area or a chemical fume hood.[13][16]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[13] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[3][17]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[13][18]

Conclusion

4-(Phenylsulfanyl)piperidine hydrochloride stands out as a high-value intermediate in the pharmaceutical industry. Its robust synthesis, structural versatility, and established role in the creation of CNS-active agents and analgesics underscore its importance. For drug discovery and development teams, a thorough understanding of its synthesis, reactivity, and handling is fundamental to leveraging its full potential in building the next generation of therapeutic agents.

This guide provides the foundational knowledge and practical protocols necessary to effectively utilize this key molecular building block.

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